
rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a dichlorophenyl group and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride typically involves the cyclopropanation of a suitable precursor, followed by chlorination and carbonylation reactions. Common synthetic routes may include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Carbonylation: The formation of the carbonyl chloride group can be achieved by reacting the intermediate compound with phosgene or oxalyl chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the industrial context and the desired application of the compound.
化学反应分析
Types of Reactions: rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Oxidation Reactions: The phenyl ring may undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Substitution: Reagents such as alcohols, amines, or thiols in the presence of a base or acid catalyst.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions with alcohols would yield esters, while reduction reactions with lithium aluminum hydride would yield alcohols.
科学研究应用
Chemistry: In chemistry, rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with cyclopropane rings and dichlorophenyl groups are often studied for their pharmacological properties, including antimicrobial, antifungal, or anticancer activities.
Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate for various applications.
作用机制
The mechanism of action of rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride would depend on its specific application and target. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to specific biological effects. The pathways involved would vary based on the compound’s structure and the nature of its interactions with biological molecules.
相似化合物的比较
- rac-(1R,2R)-2-(2,4-dichlorophenyl)cyclopropane-1-carbonyl chloride
- rac-(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carbonyl chloride
- rac-(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carbonyl chloride
Comparison: Compared to similar compounds, rac-(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride may exhibit unique reactivity and biological activity due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties, steric effects, and overall reactivity.
Conclusion
This compound is a compound of significant interest in various fields of science and industry. Its unique structure and reactivity make it a valuable intermediate for organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Further research and exploration of this compound can uncover new insights and applications, contributing to advancements in these fields.
属性
分子式 |
C10H7Cl3O |
|---|---|
分子量 |
249.5 g/mol |
IUPAC 名称 |
(1R,2R)-2-(2,5-dichlorophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H7Cl3O/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2/t6-,8+/m0/s1 |
InChI 键 |
JDFMFOJTGZPOGZ-POYBYMJQSA-N |
手性 SMILES |
C1[C@H]([C@@H]1C(=O)Cl)C2=C(C=CC(=C2)Cl)Cl |
规范 SMILES |
C1C(C1C(=O)Cl)C2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)

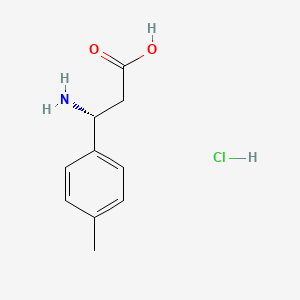
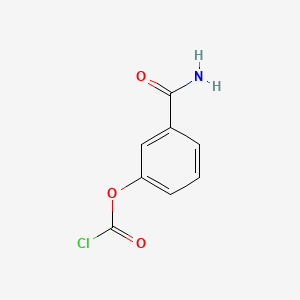
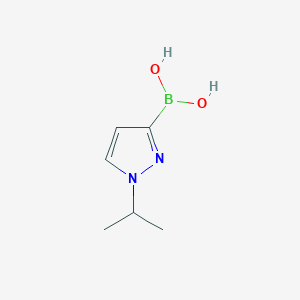
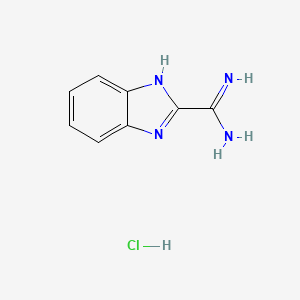
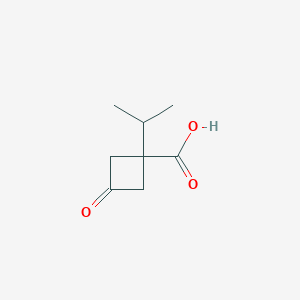
![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
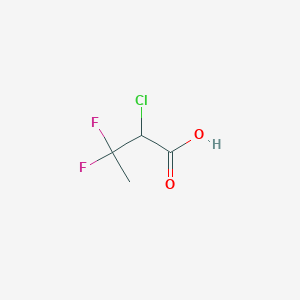
![2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid](/img/structure/B13564672.png)
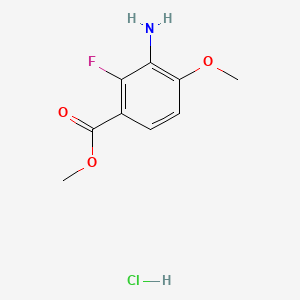
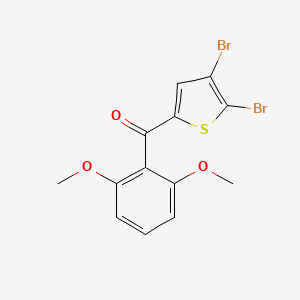
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)

